molecular formula C26H35N7O2 B124730 Aminopotentidine CAS No. 140873-26-3

Aminopotentidine

Cat. No. B124730
M. Wt: 477.6 g/mol
InChI Key: CICDSYWWNDGAGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Aminopotentidine is a very potent and specific histamine H2-receptor antagonist with a documented high affinity . It is a precursor for the synthesis of the [125I]-iodo derivative .


Molecular Structure Analysis

The molecular formula of Aminopotentidine is C26H35N7O2 . Its molecular weight is 477.6 . The structure of Aminopotentidine is confirmed by NMR .


Chemical Reactions Analysis

Aminopotentidine is a benzamide obtained by formal condensation of the carboxy group of 4-aminobenzoic acid with the primary amino group of 1-(2-aminoethyl)-2-cyano-3-{3-[3-(piperidin-1-ylmethyl)phenoxy]propyl}guanidine .


Physical And Chemical Properties Analysis

Aminopotentidine is a powder . It is soluble to 100 mM in DMSO and to 100 mM in ethanol . It should be stored at -20°C .

Scientific Research Applications

  • Pharmacological Characterization in Human Brain : A study by Traiffort et al. (1992) used 125I‐Aminopotentidine to characterize and localize histamine H2 receptors in the human brain. They found that this compound binds selectively and with high affinity to H2 receptors, indicating its potential utility in studying the pharmacology of these receptors in the human brain (Traiffort et al., 1992).

  • Development of Non-radioactive Alternatives for Binding Assays : Xie et al. (2006) developed novel fluorescent histamine H2-receptor ligands derived from Aminopotentidine as an alternative to traditional radioactive binding assays. This advancement could provide a safer and more convenient method for studying H2 receptors (Xie et al., 2006).

  • Pharmacological Activity in H2 Receptor Study : Petrache and Pavelescu (2010) analyzed the pharmacological activity of new fluorescent and nonfluorescent ligands derived from Aminopotentidine, focusing on their interaction with human and guinea pig H2 receptor isoforms. Their findings suggest diverse applications of these compounds in studying H2 receptor pharmacology (Petrache & Pavelescu, 2010).

  • Labeling and Autoradiographic Localization of H2 Receptors : Ruat et al. (1990) used Iodoaminopotentidine, a derivative of Aminopotentidine, for reversible and selective binding to H2 receptors in guinea pig brain. This study demonstrates the potential of Aminopotentidine derivatives in mapping H2 receptors in the brain (Ruat et al., 1990).

Safety And Hazards

Aminopotentidine may cause irritation to the skin and eyes. It is harmful if inhaled and may be harmful if swallowed . It should be handled with care and stored properly .

properties

IUPAC Name

4-amino-N-[2-[[N-cyano-N'-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]carbamimidoyl]amino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N7O2/c27-20-32-26(31-14-13-29-25(34)22-8-10-23(28)11-9-22)30-12-5-17-35-24-7-4-6-21(18-24)19-33-15-2-1-3-16-33/h4,6-11,18H,1-3,5,12-17,19,28H2,(H,29,34)(H2,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICDSYWWNDGAGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)OCCCN=C(NCCNC(=O)C3=CC=C(C=C3)N)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30276539
Record name Aminopotentidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminopotentidine

CAS RN

140873-26-3
Record name Aminopotentidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
146
Citations
SX Xie, G Petrache, E Schneider, QZ Ye… - Bioorganic & medicinal …, 2006 - Elsevier
… The primary amines 1, 2a, and 2b derived from aminopotentidine and the fluorescent compounds 5, 6, and 7 were compared to the reference compound aminopotentidine in the H 2 R …
Number of citations: 25 www.sciencedirect.com
G Petrache, MD Pavelescu - … -chirurgicala a Societatii de Medici si …, 2010 - europepmc.org
Results Interestingly is that the aminopotentidine ligands labeled with S0536 dye showed a higher activity than the squaramide ligands labeled with the same fluorophor. Moreover, for …
Number of citations: 1 europepmc.org
JB Zawilska, A Woldan‐Tambor… - Journal of …, 2002 - Wiley Online Library
… by selective H 2 receptor blockers (aminopotentidine ≥ tiotidine > ranitidine ≫ zolantidine), … A detailed analysis of the antagonistic action of aminopotentidine (vs. HA) revealed a non-…
Number of citations: 7 onlinelibrary.wiley.com
JZ Nowak, B Sek, T D'Souza, SE Dryer - Neurochemistry international, 1995 - Elsevier
… H 2receptor selective compounds ranitidine and aminopotentidine, which, however, acted in a … by the H2-blocker aminopotentidine. Electrophysiological experiments revealed that HA is …
Number of citations: 13 www.sciencedirect.com
S Biselli - 2020 - epub.uni-regensburg.de
… Aminopotentidine and its derivatives are reported as high affinity H₂R antagonists. Aminopotentidine and its analogs with different substituents (eg iodine, bromine, chlorine, …
Number of citations: 3 epub.uni-regensburg.de
J Diaz, ML Vizuete, E Traiffort, JM Arrang… - Biochemical and …, 1994 - Elsevier
… In situ hybridization histochemistry performed with an antisense riboprobe for the rat H 2 receptor, and autoradiographic distribution of 125 I-aminopotentidine binding sites, a highly …
Number of citations: 38 www.sciencedirect.com
JB Zawilska, H Gendek-Kubiak, A Woldan-Tambor… - Pharmacol …, 2005 - academia.edu
… methylHA (1 mM) on cyclic AMP formation in the chick hypothalamus was not significantly affected by mepyramine, but it was effectively antagonized by ranitidine and aminopotentidine (…
Number of citations: 10 www.academia.edu
K Takeuchi, M Kajimura, M Kodaira, S Lin… - Digestive diseases and …, 1999 - Springer
… [ 125 I]aminopotentidine (APT) binding sites toH 2 receptors in parietal cell membranes wereincreased without any significant change in the affinityfor [ 125 I]APT. The expression of Gsα…
Number of citations: 30 link.springer.com
JB Zawilska, A Woldan-Tambor, JZ Nowak - Biochemical pharmacology, 1997 - Elsevier
… The stimulatory effect of HA on IP, levels was antagonized by aminopotentidine, … receptor-mediated phenomenon, as it was antagonized by aminopotentidine, a potent blocker of the …
Number of citations: 11 www.sciencedirect.com
G Coruzzi, C Pozzoli, E Poli, G Coppelli… - Fundamental & …, 1999 - Wiley Online Library
… Compound SKF 92857, aminopotentidine and the iodinated derivative were dissolved in 100% dimethylsulphoxide (DMSO) and stock solutions (10 mM) were stored at -20 “C. The 1 …
Number of citations: 4 onlinelibrary.wiley.com

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